molecular formula C6H11F2N B12271446 [1-(Difluoromethyl)cyclobutyl]methanamine

[1-(Difluoromethyl)cyclobutyl]methanamine

Cat. No.: B12271446
M. Wt: 135.15 g/mol
InChI Key: YFYYCMJVMARVOM-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclobutyl]methanamine (DFCM) is a cyclobutane-based primary amine featuring a difluoromethyl substituent at the 1-position of the cyclobutyl ring. Its hydrochloride salt (CAS: 956828-51-6) is commonly used in pharmaceutical synthesis due to improved solubility and stability . The difluoromethyl group introduces significant electronic effects, including reduced basicity of the adjacent amine and enhanced lipophilicity, which can improve bioavailability . DFCM serves as a versatile building block in drug discovery, particularly for inhibitors targeting enzymes like AAA ATPase p97, where its structural rigidity and fluorine effects optimize binding interactions .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H11F2N/c7-5(8)6(4-9)2-1-3-6/h5H,1-4,9H2

InChI Key

YFYYCMJVMARVOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves the photochemical selective difluoroalkylation of bicyclobutanes, leveraging green solvent-controlled reactions . Another approach includes the catalytic protodeboronation of pinacol boronic esters .

Industrial Production Methods: Industrial production methods for [1-(Difluoromethyl)cyclobutyl]methanamine are not extensively documented. the processes likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: [1-(Difluoromethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Difluoromethyl)cyclobutyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making [1-(Difluoromethyl)cyclobutyl]methanamine a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials. Its unique properties may lead to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Detailed studies on its molecular targets and pathways are required to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Position and Isomerism

  • trans-[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride (CAS: 2940861-99-2): This positional isomer of DFCM has the difluoromethyl group at the 3-position of the cyclobutane ring. The 3-position substitution may reduce steric hindrance in certain orientations, affecting conformational flexibility .
  • 1-(2-Fluorophenyl)cyclobutyl)methanamine Hydrochloride (CAS: 1228879-43-3):
    Replacing the difluoromethyl group with a fluorophenyl substituent introduces aromaticity and π-π stacking capabilities. The fluorine atom on the phenyl ring enhances metabolic stability but may increase steric bulk compared to DFCM .

Cycloalkane Ring Size Variations

  • 1-(2,5-Difluorophenyl)cyclopentanamine (CAS: 1513064-63-5):
    The cyclopentane ring reduces ring strain compared to DFCM’s cyclobutane, increasing conformational flexibility. This flexibility may improve binding to targets requiring adaptive geometries but could lower selectivity .
  • 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine :
    Substituting difluoromethyl with a chlorophenyl group enhances hydrophobic interactions and electron-withdrawing effects. The 4-chloro derivative is widely used in industrial applications, with a projected market growth driven by agrochemical and pharmaceutical demand .

Heterocyclic Derivatives

  • N-((1-(4-Methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine (Compound 23 ): DFCM derivatives functionalized with piperazine and piperidine moieties demonstrate enhanced binding to p97 ATPase.
  • 4-(Aminomethyl)-4-(difluoromethyl)piperidine-1-carboxylate: This piperidine analog incorporates DFCM’s difluoromethyl group into a six-membered ring, balancing rigidity and solubility. The carboxylate ester improves prodrug compatibility .

Physicochemical and Functional Properties

Compound Molecular Formula Key Substituents Ring Size Notable Properties Applications
[1-(Difluoromethyl)cyclobutyl]methanamine C6H11F2N 1-(difluoromethyl)cyclobutyl 4-membered High rigidity, enhanced lipophilicity Enzyme inhibitors, CNS drugs
trans-[3-(Difluoromethyl)cyclobutyl]methanamine C6H11F2N 3-(difluoromethyl)cyclobutyl 4-membered Stereoelectronic modulation Undisclosed (preclinical research)
1-[1-(4-Chlorophenyl)cyclobutyl]methanamine C11H13ClN 4-chlorophenyl 4-membered Hydrophobic interactions, market dominance Agrochemicals, APIs
1-(2,5-Difluorophenyl)cyclopentanamine C11H12F2N 2,5-difluorophenyl 5-membered Flexible backbone, metabolic stability Anticancer agents

Impact of Fluorine Substitution

Fluorine’s inductive effects in DFCM reduce the amine’s basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs), enhancing membrane permeability . In contrast, chlorophenyl derivatives (e.g., 1-[1-(3-chlorophenyl)cyclobutyl]methanamine) prioritize halogen bonding and lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

[1-(Difluoromethyl)cyclobutyl]methanamine, a compound featuring a difluoromethyl group and a cyclobutyl ring, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.

Synthesis

The synthesis of [1-(Difluoromethyl)cyclobutyl]methanamine typically involves several key steps:

  • Formation of the Cyclobutyl Ring : Achieved through cyclization reactions of suitable precursors.
  • Introduction of the Difluoromethyl Group : Utilizes fluorination reagents such as diethylaminosulfur trifluoride (DAST).
  • Attachment of the Methanamine Group : Conducted via amination reactions.
  • Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt for stability and solubility.

The biological activity of [1-(Difluoromethyl)cyclobutyl]methanamine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are crucial in folate metabolism and fatty acid synthesis, respectively, suggesting that [1-(Difluoromethyl)cyclobutyl]methanamine may disrupt these pathways, leading to antimicrobial and antitumor effects .
  • Target Specificity : The compound may act as an inhibitor or modulator of various receptors and enzymes, influencing multiple biochemical pathways. This versatility makes it a candidate for further drug development in treating various diseases.

Antimicrobial and Antitumor Effects

Studies have shown that [1-(Difluoromethyl)cyclobutyl]methanamine exhibits significant antimicrobial and antitumor activities. The inhibition of critical enzymes involved in cellular processes leads to reduced cell proliferation:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains by inhibiting essential metabolic pathways.
  • Antitumor Activity : Inhibition of cancer cell growth has been observed in vitro, indicating potential applications in oncology .

Case Studies

Several studies have investigated the biological implications of fluorinated compounds similar to [1-(Difluoromethyl)cyclobutyl]methanamine:

  • Fluorinated Antiviral Agents : Research on fluorinated derivatives has shown enhanced potency against viral targets, suggesting that structural modifications can significantly influence biological activity .
  • Inhibition Studies : Inhibitory effects on DHFR have been documented, demonstrating the potential for developing new therapeutic agents targeting this enzyme.

Comparative Analysis

To understand the uniqueness of [1-(Difluoromethyl)cyclobutyl]methanamine, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityUnique Features
(1-(Trifluoromethyl)cyclobutyl)methanamineAntimicrobial, AntitumorTrifluoromethyl group enhances potency
(1-(Difluoromethyl)cyclopropyl)methanamineModerate AntimicrobialSmaller ring structure affects activity
(1-(Difluoromethyl)cyclopentyl)methanamineAntiviralLarger ring may influence receptor binding

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